![molecular formula C13H13N3O5S B2761147 N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428375-49-8](/img/structure/B2761147.png)
N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[b][1,4]dioxine ring and a sulfonamide group (-SO2NH2), which is a functional group that is the basis of several groups of drugs, which can exhibit a range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Patel, Purohit, and Rajani (2014) synthesized a new class of thiazolopyrimidine-based sulfonamides to combat microbial infections. These compounds demonstrated in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv, showcasing their potential as new agents in fighting infections (Patel, Purohit, & Rajani, 2014).
Enzymatic Inhibition for Antimicrobial Effect
Azzam, Elsayed, and Elgemeie (2020) explored N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, pivotal in the folate synthesis pathway of microbes. This dual inhibition mechanism could effectively hamper the growth of pathogenic bacteria, presenting a novel approach to antimicrobial treatment (Azzam, Elsayed, & Elgemeie, 2020).
Herbicidal Activity
Chen et al. (2009) discussed the modification of Flumetsulam, a herbicide, to produce a new compound with high herbicidal activity and faster degradation rate in soil. This research highlighted the agricultural applications of such compounds, particularly in controlling broad-leaf weeds while ensuring safety to crops like rice, maize, and wheat (Chen et al., 2009).
Pharmaceutical Applications
Research by Ricken et al. (2013) discovered an unusual pathway for the degradation of sulfonamide antibiotics in Microbacterium sp. strain BR1, involving ipso-hydroxylation followed by fragmentation. This pathway might offer insights into reducing the persistence of sulfonamide antibiotics in the environment, potentially mitigating the issue of antibiotic resistance propagation (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-19-13-14-7-9(8-15-13)16-22(17,18)10-2-3-11-12(6-10)21-5-4-20-11/h2-3,6-8,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUDVDNNQYKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

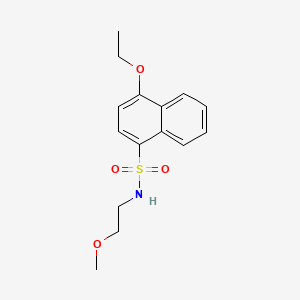
![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)
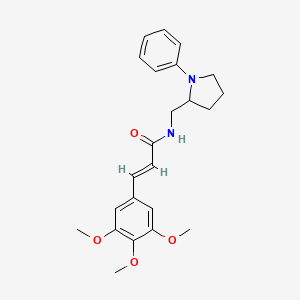
![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)
![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
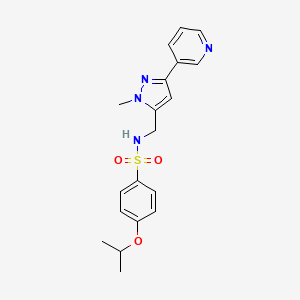
![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)
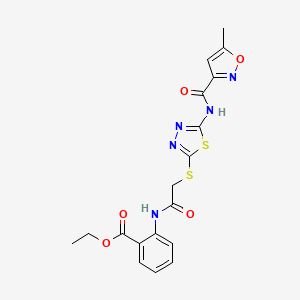
![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)
![{2-Oxaspiro[4.5]decan-3-yl}methanamine](/img/structure/B2761084.png)
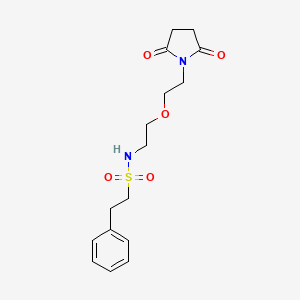
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)